N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide
Description
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is a heterocyclic compound featuring a benzofuran-oxadiazole core linked to a piperidine ring substituted with a 4-fluorophenylsulfonyl group and a carboxamide moiety. This structure combines pharmacophoric elements known for diverse biological activities, including enzyme inhibition (e.g., tyrosinase, LOX) and antimicrobial effects .
Properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O5S/c23-16-5-7-17(8-6-16)33(29,30)27-11-9-14(10-12-27)20(28)24-22-26-25-21(32-22)19-13-15-3-1-2-4-18(15)31-19/h1-8,13-14H,9-12H2,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCIFYOZECXUKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NN=C(O2)C3=CC4=CC=CC=C4O3)S(=O)(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological effects, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.
Chemical Structure and Properties
The compound features several significant structural components:
- Benzofuran ring : Contributes to the compound's lipophilicity and potential for interaction with biological membranes.
- Oxadiazole ring : Known for its biological activity, particularly in antimicrobial and anticancer applications.
- Piperidine moiety : Often associated with various pharmacological effects.
Chemical Data
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4O5S |
| Molecular Weight | 466.51 g/mol |
| CAS Number | 922044-21-1 |
| SMILES | CC1CCN(CC1)S(=O)(=O)c2ccc(cc2)C(=O)Nc3oc(nn3)c4oc5ccccc5c4 |
The biological activity of this compound is attributed to its interaction with specific molecular targets, including:
- Enzymes and Receptors : The compound may inhibit or activate certain enzymes or receptors involved in disease pathways.
- Cell Signaling Pathways : It may modulate pathways related to apoptosis, inflammation, and cell proliferation.
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro Studies : The compound demonstrated effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays:
- Cell Viability Assays : The compound exhibited cytotoxic effects on cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia), with IC50 values indicating significant potency .
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory effects:
- Inhibition of Pro-inflammatory Cytokines : Studies suggest that it can reduce the levels of pro-inflammatory cytokines in cell cultures .
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Anticancer Activity : A series of oxadiazole derivatives were tested against various cancer cell lines, revealing that modifications in the structure significantly influenced their activity .
- Antimicrobial Efficacy : Research demonstrated that compounds with the oxadiazole moiety had enhanced activity against resistant bacterial strains .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of benzofuran and oxadiazole exhibit promising antimicrobial properties. For instance, compounds similar to N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide have been synthesized and tested for their efficacy against various bacterial strains. A study highlighted that certain benzofuran-oxadiazole derivatives showed significant inhibition of bacterial tyrosinase, with IC50 values comparable to standard drugs like ascorbic acid .
Anticancer Potential
The structural framework of oxadiazoles is known to contribute to anticancer activity. Compounds containing oxadiazole moieties have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has not been extensively studied in this context; however, its structural analogs have shown promise in targeting cancer cells effectively.
Fungicidal Activity
The compound's oxadiazole component may contribute to antifungal properties, making it a candidate for agricultural fungicides. Research indicates that similar oxadiazole derivatives exhibit considerable antifungal activity against pathogens such as Fusarium oxysporum, outperforming commercial fungicides . This suggests potential applications in crop protection.
Synthetic Methodologies
Various synthetic routes have been explored to produce compounds like this compound. A notable method involves ultrasonic-assisted synthesis, which enhances yield and purity . The characterization of these compounds typically employs techniques such as NMR spectroscopy and mass spectrometry to confirm structure and purity.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzofuran-Oxadiazole Derivatives
Compound 5d : 2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide ()
- Structural Differences : Replaces the piperidine-4-carboxamide with a thioacetamide group and introduces a bromine atom at the benzofuran C5 position.
- The thioacetamide group offers hydrogen-bonding sites, influencing tyrosinase inhibition .
Compounds 2a and 2b : Benzofuran-oxadiazole derivatives with thioacetamide and substituted phenyl groups ()
- Example : 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) vs. N-(4-methoxyphenyl) analog (2b).
- Activity : 2a (chlorophenyl) shows higher antimicrobial activity than 2b (methoxyphenyl), suggesting electron-withdrawing substituents enhance bioactivity .
Piperidine-Sulfonyl-Oxadiazole Derivatives
Compound 8g : 2-((5-(1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)propanamide ()
- Structural Differences : Replaces the 4-fluorophenylsulfonyl group with a 4-methoxyphenylsulfonyl moiety and introduces a propanamide chain.
Compounds 7k, 7l, 7m : Piperidine-oxadiazole derivatives with 4-chlorophenylsulfonyl groups ()
| Compound | Substituent | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| 7k | 2-Ethylphenyl | 535 | 66–68 | 78 |
| 7l | 4-Ethylphenyl | 535 | 77–79 | 74 |
| 7m | 2-Ethyl-6-methylphenyl | 549 | 64–66 | 73 |
- Key Findings: Ortho-substituted derivatives (7k, 7m) exhibit lower melting points, suggesting reduced crystallinity and improved solubility.
Fluorophenyl-Sulfonyl/Carboxamide Derivatives
Compound 15 : 4-(5-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide ()
- Structural Differences : Replaces benzofuran-oxadiazole with a benzodiazolone core.
- Activity : Demonstrates moderate potency as an 8-oxo inhibitor (HRMS data provided), highlighting the 4-fluorophenyl group’s role in target affinity .
Compound 9 : 1-((Phenylcarbamoyl)methyl)-N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide ()
- Structural Differences : Substitutes benzofuran with chlorothiophene, altering electronic properties.
- Impact : The thiophene’s lower aromaticity may reduce π-π interactions but improve solubility. NMR and MS data confirm structural integrity .
Research Findings and Activity Trends
- Electron-Withdrawing vs. Electron-Donating Groups : Bromine (Compound 5d) and chlorine (7k–7m) enhance lipophilicity and activity, while methoxy groups (8g) may reduce metabolic clearance .
- Sulfonyl vs. Carboxamide Linkers : Sulfonyl groups (e.g., 4-fluorophenylsulfonyl) improve stability and binding, whereas carboxamides (e.g., Compound 15) offer hydrogen-bonding versatility .
- Heterocyclic Core Modifications : Benzofuran (target compound) vs. thiophene (Compound 9) alters electronic profiles and bioactivity .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide to improve yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For example:
- Temperature and pH : Reactions involving oxadiazole formation (e.g., cyclization) often require refluxing in solvents like ethanol or dichloromethane at 60–80°C .
- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilic substitution reactions involving sulfonyl groups .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol is recommended for isolating the final product .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the benzofuran, oxadiazole, and sulfonyl-piperidine moieties. For instance, the sulfonyl group typically appears as a singlet in ¹H NMR (~3.1–3.3 ppm for piperidine protons) .
- Mass Spectrometry (HRMS) : High-resolution MS confirms molecular weight (e.g., expected [M+H]⁺ ion for C₂₁H₁₆FN₃O₅S) and detects impurities .
- HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water mobile phase .
Q. How can researchers design initial biological screening assays to evaluate this compound’s potential therapeutic activity?
- Methodological Answer :
- Target Selection : Prioritize targets associated with oxadiazole derivatives (e.g., kinase inhibitors, antimicrobial agents) based on structural analogs .
- In Vitro Assays :
- Enzyme inhibition assays (e.g., fluorescence-based kinase assays) .
- Cytotoxicity screening (e.g., MTT assay on cancer cell lines) .
- Positive Controls : Use structurally related compounds (e.g., benzofuran-oxadiazole hybrids) for comparative analysis .
Advanced Research Questions
Q. How can contradictory bioactivity data across different studies be resolved?
- Methodological Answer :
- Assay Validation : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out environmental variability .
- Metabolite Screening : Use LC-MS to identify degradation products or metabolites that may interfere with activity .
- Target Engagement Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding affinity to proposed targets .
Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound?
- Methodological Answer :
- Analog Synthesis : Modify specific groups (e.g., replace 4-fluorophenylsulfonyl with methylsulfonyl) and compare activity .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 or β-lactamases .
- Pharmacophore Mapping : Identify critical functional groups (e.g., oxadiazole’s hydrogen-bonding capacity) using software like Schrödinger .
Q. How should researchers address poor aqueous solubility during in vivo studies?
- Methodological Answer :
- Formulation Optimization :
- Use co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) .
- Nanoparticle encapsulation (e.g., PLGA nanoparticles) to enhance bioavailability .
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the piperidine carboxamide site .
Q. What methodologies are effective for studying the compound’s metabolic stability and toxicity?
- Methodological Answer :
- In Vitro ADME :
- Hepatic microsomal assays (human/rat) to measure CYP450-mediated metabolism .
- Caco-2 cell monolayers for intestinal permeability assessment .
- In Vivo Toxicity :
- Acute toxicity studies in rodents (OECD 423 guidelines) .
- Histopathological analysis of liver/kidney tissues post-administration .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported IC₅₀ values across different cell lines?
- Methodological Answer :
- Cell Line Authentication : Verify genetic profiles (e.g., STR profiling) to rule out cross-contamination .
- Assay Standardization : Normalize data using internal controls (e.g., staurosporine for cytotoxicity) .
- Microenvironment Factors : Test under varying oxygen levels (normoxia vs. hypoxia) to assess context-dependent activity .
Experimental Design Tables
| Parameter | Recommendation | Reference |
|---|---|---|
| Optimal Reaction Solvent | Dichloromethane or DMF for sulfonylation | |
| Purification Method | Silica gel chromatography (EtOAc/Hexane) | |
| Characterization | ¹H NMR (500 MHz, DMSO-d₆), HRMS | |
| Biological Screening | Kinase inhibition assay (IC₅₀ determination) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
